Product packaging for Forminitrazole(Cat. No.:CAS No. 500-08-3)

Forminitrazole

Cat. No.: B1346126
CAS No.: 500-08-3
M. Wt: 173.15 g/mol
InChI Key: ODLJCVGAFRZOOB-UHFFFAOYSA-N
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Description

Historical Trajectory and Initial Research Context of Forminitrazole

The initial research into this compound placed it within the broader mid-20th-century effort to discover and develop effective treatments for protozoal infections. It was identified as an antiprotozoal and antitrichomonal agent. epdf.pub Specifically, research from 1984 lists this compound among a group of thiazole (B1198619) compounds investigated for their efficacy against the anaerobic protozoan parasite Tritrichomonas foetus. escholarship.org This historical context situates this compound within a class of nitro-heterocyclic compounds that were systematically synthesized and evaluated for their potential to combat parasitic diseases. Though it was eventually noted as being no longer marketed, its inclusion in various chemical and pharmaceutical databases underscores its role in the foundational research of antiparasitic drug discovery. epdf.pubdokumen.pub

Chemical Identity of this compound
Systematic Name 2-formamido-5-nitrothiazole scribd.com
Chemical Formula C₄H₃N₃O₃S
Chemical Class Nitrothiazole escholarship.org
Primary Research Area Antiprotozoal, Antitrichomonal epdf.pubgoogle.comgoogle.com

Significance of this compound as a Representative Chemical Entity in Medicinal Chemistry Research

The significance of this compound in medicinal chemistry is not derived from its clinical success but from its identity as a representative 5-nitrothiazole. escholarship.orgscribd.com Heterocyclic compounds, which form the structural core of this compound, are fundamental to the development of a vast array of therapeutic agents due to their diverse biological activities. The nitrothiazole scaffold, in particular, has been a cornerstone in the search for antiprotozoal drugs.

This compound serves as a valuable data point in computational chemistry and Quantitative Structure-Activity Relationship (QSAR) studies. researchgate.net These studies analyze the relationship between the chemical structure of a compound and its biological activity. For instance, research aimed at discovering novel compounds to combat trichomoniasis has included this compound in datasets to build and validate predictive models. researchgate.netsciforum.net By using the known activity of compounds like this compound, researchers can computationally screen virtual libraries of new molecules to identify promising candidates for synthesis and further testing, accelerating the drug discovery process. researchgate.net

Related Nitro-heterocyclic Compounds in Antiprotozoal Research
Aminitrozole escholarship.org
Metronidazole (B1676534) sciforum.net
Niridazole escholarship.org
Azanidazole google.com
Nimorazole sciforum.net
Tinidazole google.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H3N3O3S B1346126 Forminitrazole CAS No. 500-08-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(5-nitro-1,3-thiazol-2-yl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N3O3S/c8-2-6-4-5-1-3(11-4)7(9)10/h1-2H,(H,5,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODLJCVGAFRZOOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)NC=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10198169
Record name Forminitrazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500-08-3
Record name Forminitrazole [INN:BAN]
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000500083
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Record name Forminitrazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=293626
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Forminitrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10198169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FORMINITRAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GTW8DB3OVN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Chemistry and Derivatization Strategies of Forminitrazole

Established Synthetic Methodologies for Forminitrazole and Core Scaffolds

The synthesis of this compound is contingent on the initial preparation of its essential precursor, 2-amino-5-nitrothiazole (B118965). The methodologies for producing this core scaffold have evolved from classical, often hazardous, procedures to more modern, safer, and efficient routes.

Classical Approaches in Heterocyclic Synthesis Relevant to this compound

The traditional synthesis of the 2-amino-5-nitrothiazole scaffold is a multi-step process that begins with the formation of 2-aminothiazole (B372263). This intermediate is then subjected to harsh nitration conditions. The classical pathway involves treating 2-aminothiazole with a potent mixture of nitric and sulfuric acids, which leads to the formation of a 2-nitramino-thiazole intermediate. google.com Subsequent heating of this intermediate induces a rearrangement to yield the desired 2-amino-5-nitrothiazole. google.com

This long-established method is fraught with significant safety concerns. Both the nitration and the rearrangement steps are highly exothermic and carry a risk of runaway reactions and potential explosions, particularly in large-scale industrial production. google.comchemicalbook.in An earlier variant of this method involved the nitration of 2-acetylaminothiazole followed by hydrolysis, which was also deemed hazardous. chemicalbook.in

Classical Synthesis of 2-Amino-5-nitrothiazole
Starting Material 2-Aminothiazole
Key Reagents Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄)
Intermediate 2-Nitramino-thiazole
Key Transformation Nitration followed by thermal rearrangement
Primary Concern Potentially hazardous, risk of explosion

Modern Advancements in this compound Synthesis

To circumvent the dangers associated with classical nitration, modern synthetic strategies have been developed. A notable advancement is a patented process that avoids the direct nitration of the thiazole (B1198619) ring altogether. google.com This improved method involves a three-step sequence:

Halogenation : An N,N-dialkyl-2-nitro-etheneamine is halogenated using chlorine or bromine. google.com

Reaction with Thiourea (B124793) : The resulting halogenated product is then reacted with thiourea to form a cyclic intermediate. google.com

Hydrolysis : The final step involves treating the intermediate with water or an aqueous base to yield 2-amino-5-nitrothiazole. google.com

This process is significantly safer as it eliminates the use of unstable nitramino intermediates.

Once the 2-amino-5-nitrothiazole core scaffold is obtained, the final step to produce this compound is N-formylation. This is achieved by reacting the amino group of the scaffold with formic acid, often under conditions that facilitate the removal of water, such as using a Dean-Stark apparatus, to drive the reaction to completion. vulcanchem.com

Modern Synthetic Route for this compound
Scaffold Synthesis
Starting Material N,N-dialkyl-2-nitro-etheneamine
Key Reagents Halogen (Cl₂ or Br₂), Thiourea, Water/Base
Advantage Avoids hazardous nitration and rearrangement steps. google.com
Final Formylation
Starting Material 2-Amino-5-nitrothiazole
Reagent Formic Acid
Product N-(5-nitro-2-thiazolyl)formamide (this compound)

Design and Synthesis of this compound Analogues and Derivatives

The 2-amino-5-nitrothiazole scaffold offers a versatile platform for chemical modification, primarily at the exocyclic amino group. These modifications allow for the synthesis of a wide range of analogues and derivatives, exploring different chemical spaces.

Thiazole-Based Derivatization Strategies

The amino group on the thiazole ring is a key handle for derivatization. Two prominent strategies include the formation of Schiff bases and the synthesis of azo dyes.

Schiff Base Formation : The reaction of 2-amino-5-nitrothiazole with various aldehydes leads to the formation of Schiff bases (imines). For instance, condensation with substituted salicylaldehydes has been used to create complex heterocyclic ligands capable of coordinating with metal ions. ijprs.com This reaction is typically carried out by refluxing the reactants in a solvent like ethanol. ijprs.com

Azo Dye Synthesis : The amino group can be converted into a diazonium salt using nitrosyl sulfuric acid or sodium nitrite (B80452) in strong acid. chemicalbook.in This reactive intermediate is then coupled with various aromatic compounds, such as N,N-di-β-hydroxyethylaniline, to produce a range of monoazo disperse dyes. chemicalbook.in

Derivatization Strategy Reagents Intermediate/Key Step Product Class Reference
Schiff Base FormationSubstituted AldehydesImine formationThiazole-based Schiff Bases ijprs.com
Azo Dye SynthesisNitrosyl Sulfuric Acid, Coupling AgentDiazotizationAzo Dyes chemicalbook.in

Imidazole-Based Derivatization Strategies

The imidazole (B134444) ring is a common heterocyclic motif in medicinal chemistry. The synthesis of hybrid molecules incorporating both a nitroimidazole and a thiazole ring represents a key strategy for creating this compound analogues. Research has focused on linking these two heterocyclic systems. One synthetic approach involves reacting a substituted N-(thiazole-carbonyl) benzamide (B126) with a chloro-alkylated 2-methyl-4-nitroimidazole to generate complex trisubstituted thiazole derivatives. ijprs.com Other studies describe the nitration of a precursor thiazolyl-imidazole to afford a dinitro derivative, which is then methylated to yield the final product. researchgate.net These methods highlight the modular approach to combining different heterocyclic scaffolds to generate novel chemical structures. mdpi.com

Molecular Mechanisms of Action and Biochemical Interactions of Forminitrazole

Investigation of Proposed Molecular Pathways and Targets

The primary mode of action for nitroimidazoles like forminitrazole involves the reduction of their nitro group, a process essential for their activation into cytotoxic agents. nih.gov This reductive activation is a key step, transforming the prodrug into a reactive form that can damage cellular macromolecules. nih.gov One of the proposed primary targets for the activated form of this compound is nucleic acid, particularly RNA. escholarship.org It is suggested that the drug's interaction with RNA is a likely mechanism of its primary action. escholarship.org

Nitroreductases are enzymes that play a crucial role in the activation of nitroimidazole drugs. nih.gov These enzymes reduce the nitro group, leading to the generation of toxic radical species. nih.gov The activity of these nitroreductases can, therefore, significantly influence the efficacy of this compound. A decrease in the activity of these enzymes is associated with resistance to this class of drugs. nih.gov

Enzyme Inhibition and Modulation Studies

This compound's interaction with various enzymes has been a subject of investigation to elucidate its mechanism of action. While early studies explored its potential for enzyme inhibition as a primary mode of action, it was found that this compound had no effect on the activity of certain enzymes, suggesting that this is not its primary mechanism. escholarship.org

However, the broader class of nitroimidazoles, to which this compound belongs, is known to interact with specific enzymes in parasites. For instance, niridazole, a related compound, is thought to inhibit phosphorylase phosphatase. chemicalbook.com This inhibition leads to a decrease in the conversion of active glycogen (B147801) phosphorylase to its inactive form, resulting in the depletion of glycogen stores in the parasite. chemicalbook.com Proteolytic enzymes are also considered potential targets for antiparasitic drugs, and inhibitors of these enzymes have shown potent antiparasitic effects. nih.govnih.gov

In the context of drug resistance, the role of nim genes has been identified. These genes encode nitroreductases that can inactivate nitroimidazole drugs by reducing them to non-cytotoxic amine derivatives. nih.gov

Interaction with Subcellular Structures in Model Organisms

The activity of this compound is intrinsically linked to its interactions within the subcellular environment of target organisms. The activation of the drug by nitroreductases occurs within the cell, leading to the formation of reactive intermediates that can interact with various subcellular components. nih.gov

A key aspect of this interaction is the drug's effect on nucleic acids. escholarship.org The targeting of RNA is a proposed mechanism, which would have profound effects on protein synthesis and cellular function. escholarship.org Furthermore, the depletion of glycogen, as seen with the related compound niridazole, suggests an interaction with metabolic pathways localized within the cytoplasm. chemicalbook.com

The study of organelle interactions is crucial for understanding the full scope of a drug's effect. nih.govnih.gov While specific studies on this compound's direct interaction with organelles like mitochondria or the endoplasmic reticulum are not detailed in the provided results, the general mechanisms of nitroimidazole action suggest that the cytotoxic effects initiated by the drug would have widespread consequences for cellular organelles and their functions. nih.gov

Biochemical Effects in In Vitro Systems

In vitro studies have been instrumental in characterizing the activity of this compound and related compounds. The trichomonacidal activity of this compound has been determined in vitro, providing a quantitative measure of its efficacy against Trichomonas vaginalis. researchgate.net

Biochemical assays are fundamental to understanding the effects of such compounds. For example, in vitro systems allow for the detailed study of enzyme kinetics and inhibition. americanpeptidesociety.orgarxiv.org Such studies can determine the type of inhibition (e.g., competitive, non-competitive) and the inhibitor constant (Ki), providing insights into the drug-enzyme interaction. americanpeptidesociety.orgarxiv.orgresearchgate.net

Furthermore, in vitro cell culture systems are used to assess the broader biochemical effects of drugs on cellular processes. For instance, studies on other chemotherapeutic agents have used in vitro models to investigate effects on cell cycle progression, apoptosis, and signaling pathways like the PI3K/Akt/mTOR network. nih.gov While specific data for this compound in this context is not available in the search results, these methodologies are standard for evaluating the biochemical impact of a drug.

The table below summarizes the in vitro trichomonacidal activity of this compound and other related compounds.

CompoundPredicted ActivityExperimental Activity
This compound 80.64 45.86
Carnidazole93.9990.28
Chlomizol85.6484.98
Propenidazole98.5794.48
Acinitrazole80.6471.72
Moxnidazole99.8197.26
Isometronidazole45.2346.05
Metronidazole (B1676534)50.3942.97
Table 1: In vitro trichomonacidal activity of this compound and other nitroimidazoles. The values represent a quantitative measure of activity from a biological assay. researchgate.net

Structure Activity Relationship Sar and Computational Modeling of Forminitrazole

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Forminitrazole

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a compound with its biological activity. wikipedia.orgnih.gov For nitroaromatic compounds like this compound, QSAR studies are instrumental in understanding the structural requirements for their therapeutic effects. These models are developed using statistical methods like multiple linear regression and partial least squares to establish a relationship between calculated molecular descriptors and experimentally determined biological activity. biolscigroup.usmdpi.com

The development of a robust QSAR model begins with the careful selection of molecular descriptors. These are numerical values that quantify various aspects of a molecule's physicochemical properties. For the class of nitrothiazoles to which this compound belongs, descriptors are typically categorized as electronic, steric, hydrophobic, and topological.

Electronic Descriptors: These quantify the electronic aspects of the molecule. For nitroaromatic compounds, the energy of the Lowest Unoccupied Molecular Orbital (ELUMO) is a critical descriptor, as the biological activity often depends on the reduction of the nitro group. mdpi.com Other electronic descriptors include the dipole moment and atomic charges. biolscigroup.us

Hydrophobic Descriptors: Lipophilicity, often expressed as logP or cLogP, is crucial as it governs the molecule's ability to cross cell membranes to reach its target. nih.gov

Steric Descriptors: These describe the size and shape of the molecule. Molar refractivity (CMR) and specific shape indices are often used. nih.govwho.int

Topological Descriptors: These are numerical indices derived from the graph representation of the molecule, describing its size, shape, and degree of branching. who.int

Once descriptors are calculated for a series of related compounds (a training set), statistical methods are used to build the model. Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. nih.govbenthamscience.com These techniques analyze the steric and electrostatic fields surrounding the aligned molecules, providing a 3D map of regions where modifications would likely enhance or diminish activity. mdpi.comnanobioletters.com

Table 1: Common Molecular Descriptors in QSAR Studies of Nitroaromatic Compounds
Descriptor TypeSpecific DescriptorSignificance in Nitroaromatic Compounds
ElectronicELUMO (Energy of Lowest Unoccupied Molecular Orbital)Relates to the ease of reduction of the nitro group, often a key activation step. mdpi.com
ElectronicDipole Moment (μ)Influences polar interactions with the biological target and solubility. biolscigroup.us
HydrophobiclogP (Logarithm of Partition Coefficient)Governs membrane permeability and transport to the site of action. nih.gov
Steric/ShapeMolar Refractivity (CMR)Represents the volume and polarizability of the molecule, affecting binding fit. nih.gov
3D-QSAR FieldsCoMFA/CoMSIA Fields (Steric, Electrostatic)Provide a 3D visualization of favorable and unfavorable regions for receptor binding. nih.gov

The validity and predictive power of a QSAR model are assessed using rigorous statistical metrics. A good model must not only fit the training data well but also accurately predict the activity of an external set of compounds (the test set).

Key validation parameters include:

Coefficient of determination (R²): This indicates how well the model explains the variance in the experimental data of the training set. Values closer to 1.0 are desirable. biolscigroup.us

Leave-one-out cross-validated coefficient (q² or Q²): This is a measure of the model's internal predictive ability. A q² value greater than 0.5 is generally considered indicative of a robust model. benthamscience.comnanobioletters.com

Predicted R² (R²_pred): This metric evaluates the model's ability to predict the activity of compounds in an external test set, providing a true measure of its predictive power. who.intmdpi.com

For nitroaromatic and nitroheterocyclic compounds, QSAR models have demonstrated significant predictive ability. For instance, 2D and 3D-QSAR studies on nitazoxanide (B1678950) analogues yielded models with high r² (>0.90) and good predictive r² (>0.84), providing theoretical guidance for designing new derivatives. who.int Similarly, CoMFA and CoMSIA models for other nitroheterocycles have shown high q² values (e.g., >0.6), confirming their reliability. nanobioletters.com

Descriptor Selection and Model Development in QSAR

Ligand-Based and Structure-Based Drug Design Approaches

The design of new this compound analogues can follow two primary computational strategies: ligand-based and structure-based design. nih.goviaanalysis.com The choice depends on the availability of structural information for the biological target. saromics.com

Ligand-Based Drug Design (LBDD): This approach is used when the 3D structure of the biological target is unknown. iaanalysis.com It relies on the knowledge of a set of molecules (ligands) that are known to interact with the target. By analyzing the common structural features and properties of these active ligands, a pharmacophore model can be developed. This model represents the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for biological activity. QSAR is a cornerstone of LBDD. nih.gov A study on N-(5-nitrothiazol-2-yl)-carboxamido derivatives used this approach to optimize a known inhibitor, leading to the synthesis of new compounds with promising activity. nih.gov

Structure-Based Drug Design (SBDD): When the 3D structure of the target protein or enzyme is available (from X-ray crystallography or NMR), SBDD can be employed. nih.govsaromics.com This powerful method involves using molecular docking simulations to predict how a ligand binds within the active site of the target. nih.gov Docking allows for the visualization of key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues. mdpi.com This insight guides the modification of the ligand to improve its binding affinity and selectivity. For example, docking studies on 2-amino-5-nitrothiazole (B118965) derivatives revealed that the compounds were well-accommodated within the active sites of their target enzymes through specific interactions. nih.gov

Identification of Key Structural Moieties for Biological Activity

SAR studies on this compound and related nitrothiazoles have identified several structural components that are critical for their biological activity.

The 5-Nitrothiazole Ring: This moiety is widely considered the core pharmacophore and is essential for the activity of many related drugs, including Nitazoxanide. nih.govresearchgate.net The nitro group at the 5-position is crucial; its electron-withdrawing nature is believed to be necessary for the compound's mechanism of action, which may involve bioreduction within the target organism. researchgate.net Molecular modeling simulations of a related compound highlighted the anchoring role of the nitrothiazole moiety in binding to its target kinase through key interactions. mdpi.comosti.gov

The Amide Linker: The formamide (B127407) group (-NH-C(=O)H) in this compound acts as a linker. Modifications to this linker and the group attached to it can significantly impact activity. Studies on related N-(5-nitrothiazol-2-yl)-carboxamido and semicarbazone derivatives show that varying the substituent attached to the amide/semicarbazone function can modulate potency and selectivity. nih.govresearchgate.net

Substituents on Associated Rings: In more complex analogues, substituents on other aromatic or heterocyclic rings play a major role in tuning the activity. For instance, in a series of 1,3,4-thiadiazole (B1197879) derivatives bearing a nitrothiazole moiety, a trifluoromethylphenylamino group was introduced as a hydrophobic component that contributed to the compound's selective activity. mdpi.com

Table 2: Key Structural Features of this compound Analogues and Their Function
Structural MoietyFunction/ImportanceSupporting Evidence
5-Nitro GroupEssential for biological activity, likely acts as a pro-drug element requiring enzymatic reduction.Considered the primary pharmacophore in many related nitrothiazole and nitroimidazole drugs. nih.govresearchgate.net
Thiazole (B1198619) RingActs as the scaffold for the nitro group and the linker.Provides the core heterocyclic structure. mdpi.comnih.gov
Amide LinkerConnects the core pharmacophore to other substituents; can form hydrogen bonds in the target's active site.Modifications to this linker are a common strategy for analogue development. nih.govresearchgate.net
Terminal GroupsModulate properties like hydrophobicity, steric bulk, and potential for additional interactions.Varying this part of the molecule leads to changes in potency and selectivity. mdpi.comresearchgate.net

Computational Screening and Virtual Library Design for this compound Analogues

Computational screening, or virtual screening, is a key strategy for discovering new lead compounds from large chemical databases. frontiersin.org By leveraging the knowledge gained from SAR and QSAR models of this compound and its relatives, it is possible to design and screen a virtual library of novel analogues.

The process typically involves these steps:

Library Design: A virtual library is created by defining a common scaffold (e.g., the 2-amino-5-nitrothiazole core) and attaching a wide variety of different chemical groups (R-groups) at specified modification points.

Screening with QSAR Models: The previously developed QSAR models are used to predict the biological activity of each compound in the virtual library. This rapidly filters out compounds predicted to be inactive, prioritizing a smaller, more manageable set for further investigation. frontiersin.org

Docking-Based Screening: The highest-ranking compounds from the QSAR screen can then be subjected to molecular docking simulations using a model of the biological target. This step refines the selection by assessing the binding mode and estimating the binding affinity of each potential candidate.

Selection for Synthesis: A final selection of the most promising candidates, which show high predicted activity and favorable binding characteristics, is made for chemical synthesis and subsequent experimental testing. frontiersin.org

This hierarchical approach, combining ligand-based and structure-based methods, has been successfully applied to discover new antiparasitic compounds based on nitroaromatic scaffolds, demonstrating its utility for identifying novel this compound analogues. frontiersin.orgnih.gov

Preclinical Biological Activity Evaluation in Research Models

In Vitro Cellular and Molecular Assays for Forminitrazole

In vitro studies are the cornerstone of early preclinical evaluation, providing a controlled environment to assess the direct activity of a compound against a specific pathogen and to probe its molecular interactions. For this compound, these assays focus on its efficacy against protozoan parasites, particularly Trichomonas vaginalis, the causative agent of human trichomoniasis. mdpi.comnih.gov

Cell-based efficacy studies for an antitrichomonal agent like this compound primarily involve co-culturing the compound with the target protozoan, T. vaginalis. The primary goal is to determine the compound's potency in inhibiting the growth of or killing the parasite. Standard assays measure parameters such as the minimal lethal concentration (MLC), which is the lowest concentration of the drug that results in the death of all trichomonads after a specified incubation period (e.g., 48 hours). nih.gov These assays are typically conducted under both aerobic and anaerobic conditions, as susceptibility can vary significantly. nih.gov

While specific experimental MLC values for this compound are not widely reported in publicly accessible literature, its potential efficacy has been evaluated through computational Quantitative Structure-Activity Relationship (QSAR) models. These studies analyze a compound's chemical structure to predict its biological activity. In one such analysis, this compound was included in a dataset of potential antitrichomonal agents and its probability of activity was calculated based on two different models. researchgate.netsciforum.net

Table 1: Predicted Antitrichomonal Activity of this compound from QSAR Models
CompoundModel 1: Predicted Activity Probability (%)Model 2: Predicted Activity Probability (%)Classification
This compound80.6445.86Active (Model 1) / Inactive (Model 2)

This table presents computational predictions of this compound's activity against Trichomonas vaginalis based on QSAR modeling studies. The differing predictions highlight the model-dependent nature of such computational evaluations. researchgate.net

The mechanism of action for 5-nitroheterocyclic compounds, the class to which this compound belongs, against anaerobic protozoa like T. vaginalis is well-established. The process is believed to involve the reductive activation of the nitro group within the parasite. sciforum.net T. vaginalis possesses unique organelles called hydrogenosomes, which contain metabolic pathways capable of reducing the 5-nitro group of the drug. nih.gov

This reduction, carried out by enzymes like pyruvate:ferredoxin oxidoreductase (PFOR), converts the parent drug into highly reactive cytotoxic nitro radical-ion intermediates. nih.gov These radical species are the active form of the drug and are thought to engage with and damage critical cellular macromolecules, most notably DNA, leading to strand breakage and subsequent cell death. sciforum.net While this pathway has been extensively studied for the related 5-nitroimidazole drug metronidazole (B1676534), it represents the presumed mechanism of action and primary pathway modulation for this compound. nih.govnih.gov Studies on nitazoxanide (B1678950), another 5-nitrothiazole, suggest that the mechanism may also involve the inhibition of essential energy metabolism enzymes like PFOR, which could be an additional or alternative pathway for this compound. nih.gov

High-throughput screening (HTS) is an automated process used in drug discovery to rapidly test thousands to millions of chemical compounds for a specific biological activity. uba.arucm.es In the context of discovering new antitrichomonal agents, an HTS campaign would involve setting up a robust and miniaturized cell-based assay, typically in 96-well or 384-well plates, where T. vaginalis cultures are exposed to a large library of compounds. uclv.edu.cu

The readout for such a screen would be a measure of parasite viability, often using a fluorescent or luminescent dye that indicates cell death or metabolic activity. Compounds that show a significant reduction in parasite viability are flagged as "hits." this compound has been included in chemical libraries and lists of antiprotozoal drugs that could be used in such screening or development programs. uba.ar These hits, like this compound, would then undergo further, more detailed secondary screening and validation to confirm their activity and determine their potency. uclv.edu.cu

Target Engagement and Pathway Modulation in Cell Lines

In Vivo Preclinical Animal Models for this compound Research

Following promising in vitro results, the evaluation of a drug candidate moves into in vivo animal models. biogem.it These studies are essential for understanding how the compound behaves in a complex biological system, providing initial data on efficacy within a living organism. texilajournal.com

The selection of an appropriate animal model is critical for the preclinical evaluation of antitrichomonal compounds. The most common and well-established models for studying T. vaginalis infections are murine (mouse) models. mdpi.comnih.gov Mice can be infected intravaginally with human isolates of T. vaginalis to mimic the site of human infection. nih.gov Often, the mice are pre-treated with estrogen to induce a state of persistent estrus, which facilitates a more robust and sustained infection suitable for testing drug efficacy. nih.gov

Other models have also been explored, including the bovine model using the related parasite Tritrichomonas foetus and non-human primate models (e.g., pigtailed macaques), which offer closer physiological similarity to humans but are significantly more complex and costly to use. nih.govresearchgate.net For a compound like this compound, a mouse model of vaginal trichomoniasis would be the standard and justified choice for initial in vivo efficacy studies due to its cost-effectiveness, reproducibility, and established protocols. nih.govnih.gov

Table 2: Common Animal Models for Trichomoniasis Research
Animal ModelPathogen UsedKey Features & JustificationCommon Endpoints
Mouse (Murine)T. vaginalisCost-effective; well-established protocols; allows for controlled studies of virulence and treatment. nih.gov Estrogenization often used to sustain infection. nih.govParasite clearance; reduction of vaginal inflammation; cure rate. nih.gov
Cattle (Bovine)T. foetusNatural host for a related pathogen; useful for studying host immunity and vaccine development. nih.govPrevention of infection; parasite load; reproductive outcomes.
Pigtail MacaqueT. vaginalisCloser physiological and immunological similarity to humans; useful for studying pathogenesis and reinfection. researchgate.netInfection rates; parasite persistence; tissue friability. researchgate.net

In animal models, the primary biological response evaluated for an antitrichomonal compound is its ability to clear the infection. Following a defined treatment course, the key endpoint is the determination of the cure rate. This is typically assessed by collecting vaginal swabs or lavages from the animals at various time points post-treatment and attempting to culture any remaining parasites. nih.gov The absence of viable trichomonads indicates a successful cure.

Other biological responses that are monitored include the reduction of pathogenic indicators. For instance, researchers may assess the degree of vaginal inflammation, leukocyte infiltration, and tissue damage. mdpi.com In a murine model testing metronidazole, for example, the clearance of metronidazole-sensitive strains was successfully demonstrated, validating the model's utility for assessing chemotherapeutic efficacy. nih.gov While specific in vivo data for this compound is not available in the reviewed literature, its evaluation would follow these established principles, measuring its ability to eradicate T. vaginalis and resolve signs of infection in a suitable animal model.

Comparative Studies in Different Animal Models

The preclinical evaluation of antiparasitic agents like this compound relies on the use of various animal models to establish efficacy against specific pathogens. ijrpc.com The choice of animal model is critical and often depends on the target organism and the nature of the disease being studied, leading to comparative assessments across different biological systems. numberanalytics.commdpi.com While direct head-to-head studies of this compound in multiple species for a single pathogen are not extensively documented, a comparative understanding can be built by examining its activity in established models for different protozoan infections.

Rodent models are the most frequently used for evaluating antiprotozoal drugs. numberanalytics.com For instance, murine (mouse) models are standard for assessing the in vivo efficacy of compounds against vaginal trichomoniasis, caused by Trichomonas vaginalis. plos.orgnih.gov However, establishing reliable T. vaginalis infections in mice can be challenging. plos.org Consequently, the related bovine pathogen, Tritrichomonas foetus, is often used as a surrogate in murine models to create a more robust and reliable infection for testing drug candidates. plos.orgnih.gov this compound, as a nitro-thiazole derivative, has been evaluated for its anti-trichomonal properties, and its efficacy would be benchmarked in such models against standard-of-care drugs. escholarship.org

For other protozoan infections like amoebiasis, caused by Entamoeba histolytica, the rat model is frequently employed. nih.govpagepress.org Specifically, the intracaecal inoculation of E. histolytica trophozoites in rats is a well-characterized method to study amoebic colitis and the efficacy of therapeutic agents. nih.govnih.gov The virulence of different E. histolytica isolates and the effectiveness of drugs are evaluated by scoring the extent of lesions and ulceration in the caecum. nih.gov The activity of a compound like this compound against E. histolytica would be assessed in this context.

The comparative aspect of these studies lies in the differential utility of the models to predict human outcomes for various diseases. A drug's performance in a mouse model for trichomoniasis is compared against its activity in a rat model for amoebiasis to build a broader profile of its antiparasitic spectrum. pubpub.org These models allow researchers to investigate disease progression, identify therapeutic targets, and evaluate treatment responses in a controlled environment before human trials. ijrpc.com

Table 1: Comparison of Animal Models for Evaluating Antiprotozoal Activity

Animal ModelTarget PathogenTypical Application in Drug EvaluationRelevance to this compound
Mouse (Murine)Trichomonas vaginalis / Tritrichomonas foetusUsed to model vaginal infection and assess in vivo efficacy of anti-trichomonal agents. plos.orgnih.govEvaluation of anti-trichomonal activity. escholarship.org
RatEntamoeba histolyticaUsed to model intestinal amoebiasis (cecal amebiasis) and evaluate the efficacy of amoebicidal compounds. nih.govpagepress.orgPotential evaluation for anti-amoebic activity.
RabbitEntamoeba histolyticaUsed in ileal loop models to study enterotoxic activity of parasitic extracts. nih.govProvides a model for studying mechanisms of enterotoxicity, relevant for compounds targeting enteric protozoa.

Advanced In Silico and In Vitro Systems as Alternatives to In Vivo Models

In modern drug discovery, ethical considerations and the limitations of animal models have spurred the development of advanced non-animal testing methods. nih.govfacellitate.com These include in silico (computer-based) and in vitro (cell-based) systems, which offer rapid, cost-effective, and often more targeted alternatives for evaluating the biological activity of compounds like this compound. nih.govpeta.orgresearchgate.net

In Silico Models:

Computer modeling, or in silico analysis, plays a crucial role in the early stages of drug development. facellitate.comresearchgate.net Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking are used to predict the biological activity of chemical compounds based on their molecular structure. researchgate.netf1000research.comrsc.org QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their measured biological activity. researchgate.net This allows for the virtual screening of large libraries of molecules and the prediction of the efficacy of novel compounds. researchgate.net

For instance, a QSAR study on anti-trichomonal compounds analyzed a series of nitro-derivatives, including this compound. researchgate.net Such studies use molecular descriptors to predict the activity and guide the synthesis of more potent analogues, reducing the reliance on extensive animal testing in the initial phases. researchgate.netrsc.org Molecular docking further elucidates the potential mechanism of action by simulating the interaction between a drug molecule and its target protein, predicting binding affinity and orientation at the active site. researchgate.netnih.govfrontiersin.org

In Vitro Systems:

In vitro methods utilize human or animal cells grown in a laboratory setting to test the efficacy and mechanisms of a drug. nih.govnih.gov For antiparasitic drug discovery, in vitro susceptibility assays are fundamental. These tests involve exposing the target pathogen, such as Trichomonas vaginalis or Entamoeba histolytica, to varying concentrations of a drug in a culture medium. nih.govtums.ac.ir The effectiveness of the compound is typically determined by measuring its Minimum Inhibitory Concentration (MIC) or Minimum Lethal Concentration (MLC), which are the lowest concentrations that inhibit growth or kill the parasite, respectively. tums.ac.irnih.gov

Studies on nitroimidazole-resistant T. vaginalis often rely on comparing the aerobic and anaerobic MLC values of different drugs to understand resistance mechanisms and evaluate alternative treatments. nih.govnih.gov While specific MLC values for this compound are not widely published, its activity would be determined using these standard in vitro protocols and compared to established drugs like Metronidazole and Tinidazole. nih.gov

More advanced in vitro models include organoids and "organs-on-chips," which are three-dimensional microphysiological systems that more accurately mimic the complex structure and function of human organs. ijrpc.comfacellitate.comnih.govemulatebio.com These systems provide a more physiologically relevant environment for testing drug efficacy and can bridge the gap between simple cell cultures and whole-animal studies. emulatebio.cominsphero.com

Table 2: In Silico QSAR Data for Selected Anti-Trichomonal Compounds

CompoundExperimental Activity (% Inhibition)Predicted Activity (% Inhibition)
This compound80.6445.86
Metronidazole50.3942.97
Carnidazole93.9990.28
Moxnidazole99.8197.26

Data sourced from a QSAR study on anti-trichomonal compounds. researchgate.net

Analytical Methodologies and Characterization in Forminitrazole Research

Chromatographic Separation Techniques for Forminitrazole and its Metabolites in Research Samples

Chromatographic techniques are essential for separating this compound and its metabolites from endogenous components in biological matrices. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the predominant methods used, often coupled with mass spectrometry for detection. googleapis.comnumberanalytics.com

The separation is typically achieved on reversed-phase columns, such as C18, which separate compounds based on their hydrophobicity. researchgate.net The choice of mobile phase, consisting of an aqueous component (often containing a buffer like ammonium (B1175870) formate (B1220265) or formic acid to improve peak shape and ionization efficiency) and an organic modifier (like acetonitrile (B52724) or methanol), is optimized to achieve efficient separation of the parent drug from its metabolites. researchgate.nettandfonline.com Gradient elution, where the proportion of the organic solvent is increased over time, is commonly employed to resolve compounds with a range of polarities within a single run. researchgate.net

For the analysis of nitroimidazoles, including compounds structurally similar to this compound, specific chromatographic conditions have been established. These methods are designed to be robust and provide high throughput for analyzing numerous samples, which is crucial in preclinical studies. researchgate.net While specific retention times for this compound are not widely published, the methodologies developed for other nitroimidazoles provide a strong basis for its analysis.

Table 1: Example Chromatographic Conditions for Nitroimidazole Analysis This table presents typical parameters used in the chromatographic separation of nitroimidazoles, which are applicable for the analysis of this compound.

ParameterTypical ConditionReference
Chromatography SystemUHPLC or HPLC researchgate.nettandfonline.com
ColumnReversed-phase (e.g., C18, BEH C18) researchgate.netresearchgate.net
Mobile Phase AWater with 0.1% Formic Acid or Ammonium Formate researchgate.nettandfonline.com
Mobile Phase BAcetonitrile or Methanol researchgate.nettandfonline.com
Elution ModeGradient researchgate.net
Flow Rate0.2 - 0.5 mL/min researchgate.net
Column Temperature25 - 40 °C researchgate.net

Spectroscopic Techniques for Elucidating this compound Structure and Purity in Research

Spectroscopic methods are indispensable for confirming the chemical structure and assessing the purity of newly synthesized batches of this compound. The primary techniques used are Nuclear Magnetic Resonance (NMR) spectroscopy and Ultraviolet-Visible (UV-Vis) spectroscopy.

¹H NMR Spectroscopy provides detailed information about the hydrogen atoms in the molecule, allowing for the verification of the compound's structure. The chemical shifts, splitting patterns (multiplicity), and integration of the peaks in a ¹H NMR spectrum are unique to the arrangement of protons in the this compound molecule. libretexts.org While a publicly available, experimentally verified ¹H NMR spectrum for this compound is not readily found in the literature, predictive tools can generate theoretical spectra based on its known structure.

UV-Vis Spectroscopy is used to analyze compounds with chromophores, which are parts of a molecule that absorb light in the UV or visible regions. technologynetworks.comlibretexts.orgmsu.edu The nitroimidazole ring system in this compound constitutes a chromophore. A UV-Vis spectrum, which is a plot of absorbance versus wavelength, can be used to confirm the presence of this key structural feature and to quantify the concentration of the compound in solution using the Beer-Lambert law. libretexts.org The wavelength of maximum absorbance (λmax) is a characteristic property of the compound under specific solvent conditions. researchgate.net

Table 2: General Spectroscopic Data for Nitro-Aromatic Compounds This table provides an overview of the expected spectroscopic characteristics for compounds containing a nitro-aromatic functional group similar to that in this compound.

Spectroscopic TechniqueExpected Observation for Nitro-Aromatic MoietyInformation Provided
¹H NMRSignals for aromatic protons are typically observed in the downfield region (δ 7-9 ppm) due to the electron-withdrawing effect of the nitro group.Structural confirmation and purity assessment.
¹³C NMRSignals for carbons in the aromatic ring, with the carbon bearing the nitro group being significantly deshielded.Confirmation of the carbon skeleton.
UV-VisStrong absorption bands in the UV region, often with a shoulder extending into the visible range, characteristic of π → π* and n → π* transitions of the nitro-aromatic system.Confirmation of the chromophore, purity check, and quantification.
Infrared (IR)Characteristic strong asymmetric and symmetric stretching vibrations for the N-O bonds of the nitro group, typically found around 1550-1490 cm⁻¹ and 1355-1315 cm⁻¹, respectively.Confirmation of the presence of the nitro functional group.

Mass Spectrometry for Identification and Quantification in Complex Biological Matrices

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is the gold standard for the sensitive and specific quantification of drugs and their metabolites in biological fluids. researchgate.netdndi.org This technique offers high selectivity by monitoring specific precursor-to-product ion transitions for the analyte of interest.

For the analysis of nitroimidazoles in matrices such as plasma, sample preparation is a critical first step to remove proteins and other interfering substances. researchgate.net Common approaches include protein precipitation with acetonitrile, followed by liquid-liquid extraction or solid-phase extraction (SPE) for further cleanup. tandfonline.comresearchgate.net

In the mass spectrometer, the analyte is ionized, typically using electrospray ionization (ESI) in the positive ion mode for nitroimidazoles. researchgate.netresearchgate.net The instrument then isolates the protonated molecule (the precursor ion) and subjects it to collision-induced dissociation to generate characteristic fragment ions (product ions). By monitoring a specific transition, the instrument can selectively detect and quantify the target compound even at very low concentrations (in the ng/mL range). researchgate.net

Table 3: Example Mass Spectrometry Parameters for Nitroimidazole Analysis This table outlines typical MS/MS settings for the analysis of nitroimidazole compounds, which can be adapted for this compound.

ParameterTypical SettingReference
Ionization ModePositive Electrospray Ionization (ESI+) researchgate.netresearchgate.net
Monitored IonsPrecursor ion (e.g., [M+H]⁺) and at least two product ions for confirmation tandfonline.comresearchgate.net
Scan TypeMultiple Reaction Monitoring (MRM) researchgate.net
Limit of Quantification (LOQ)Typically in the low ng/mL range (e.g., 0.5 - 5 ng/mL) tandfonline.comresearchgate.net
Linear RangeOften spans several orders of magnitude (e.g., 2 - 200 µg/kg) researchgate.net

Development of Bioanalytical Methods for Preclinical Research

The development of a robust bioanalytical method is a prerequisite for conducting preclinical pharmacokinetic studies. numberanalytics.comstjude.orgbiotrial.com This process involves creating and validating an analytical procedure for the quantitative analysis of this compound and its key metabolites in biological matrices from the animal species used in the research. dndi.orgeuropa.eu

The development process begins with the selection of an appropriate analytical technique, which for this class of compounds is typically LC-MS/MS due to its superior sensitivity and specificity. researchgate.netdndi.org Key phases of method development include:

Selection of an Internal Standard: An internal standard (ideally a stable isotope-labeled version of the analyte) is added to samples to correct for variability during sample processing and analysis.

Optimization of Sample Extraction: Developing an efficient procedure to extract the analyte from the biological matrix (e.g., plasma, blood, or tissue homogenates) while minimizing matrix effects is crucial. tandfonline.com This may involve testing various protein precipitation, liquid-liquid extraction, and solid-phase extraction protocols. tandfonline.comresearchgate.net

Optimization of Chromatographic and Mass Spectrometric Conditions: As detailed in the sections above, these parameters are fine-tuned to achieve the best possible sensitivity, selectivity, and peak shape for the analyte and its metabolites.

Once developed, the method must be rigorously validated according to regulatory guidelines to ensure its reliability. stjude.org Validation assesses several performance characteristics:

Table 4: Key Validation Parameters for Bioanalytical Methods

ParameterDescriptionReference
Specificity and SelectivityThe ability to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites and matrix components. researchgate.net
AccuracyThe closeness of the measured concentration to the true concentration. Typically expressed as a percentage of the nominal value. researchgate.net
PrecisionThe degree of scatter between a series of measurements. Evaluated as both intra-day and inter-day precision and expressed as the coefficient of variation (CV%). researchgate.net
Linearity and RangeThe concentration range over which the method is accurate, precise, and linear. researchgate.net
Limit of Quantification (LOQ)The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. tandfonline.com
RecoveryThe efficiency of the extraction procedure in recovering the analyte from the biological matrix. tandfonline.comresearchgate.net
StabilityThe stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, long-term storage). researchgate.net

The successful development and validation of such a bioanalytical method are critical for generating reliable data in preclinical pharmacokinetic and toxicokinetic studies, which in turn inform the potential for further development. stjude.orgcompbio.com

Emerging Research Directions and Future Perspectives for Forminitrazole

Novel Therapeutic Applications Identified Through Research

Current research has not identified novel therapeutic applications for Forminitrazole beyond its established antiprotozoal activity, particularly against Trichomonas. google.com Instead, its primary role in modern research is as a benchmark compound within computational studies aimed at discovering new, structurally related, or novel antitrichomonal agents. sciforum.netuclv.edu.cu The challenge of resistance to existing drugs like metronidazole (B1676534) has spurred research into new chemical entities. sciforum.net In this pursuit, this compound's chemical structure and biological activity data are used to build and validate predictive models for identifying next-generation therapeutics. uclv.edu.curesearchgate.net

Interdisciplinary Approaches in this compound Research

The investigation of compounds like this compound is increasingly characterized by interdisciplinary collaboration, primarily bridging chemistry, computer science, and statistical mathematics. This synergy is evident in the application of chemoinformatics to drug discovery.

Researchers utilize this compound as part of datasets to train and test complex algorithms. sciforum.netuclv.edu.cu This process involves:

Chemistry and Pharmacology: Providing the foundational knowledge of the molecular structure and the established antitrichomonal activity of this compound and other nitro-heterocyclic compounds.

Computer Science: Developing and applying software, such as TOMOCOMD-CARDD (Topological Molecular Computer Design-Computer Aided "Rational" Drug Design), for molecular modeling and virtual screening. sciforum.netuclv.edu.cu

Mathematics and Statistics: Using mathematical models like Linear Discriminant Analysis (LDA) and developing Quantitative Structure-Activity Relationship (QSAR) models to create predictive functions that can classify molecules as active or inactive based on their structural properties. uclv.edu.cuuba.ar

This integrated approach allows for the high-throughput virtual screening of vast chemical libraries, identifying promising new lead compounds for synthesis and further testing, thereby accelerating the drug discovery pipeline. uclv.edu.cu

Advancements in Computational and Experimental Methodologies

Significant advancements in research methodologies are being driven by computational power. The high cost and slow pace of traditional drug development have made in silico (computer-based) methods an indispensable tool. sciforum.net

Computational Methodologies: The main thrust of modern research involving this compound is the development and refinement of computational models for virtual screening. These models use molecular descriptors to quantify the structural features of a molecule and correlate them with its biological activity. researchgate.net Key methodologies include:

TOMOCOMD-CARDD: A software approach that calculates various 2D and 3D molecular descriptors. uclv.edu.cu

QSAR Models: These models establish a mathematical relationship between a compound's structure and its activity. For antitrichomonal agents, QSAR models are built using known active compounds like this compound to predict the activity of untested molecules. uclv.edu.cu

Linear Discriminant Analysis (LDA): A statistical method used to build predictive models that classify compounds into categories, such as "active" or "inactive" against a specific target. uclv.edu.cuuba.ar These models have demonstrated high predictive accuracy in identifying potential new drug candidates. sciforum.net

These computational tools significantly narrow the field of potential drug candidates, allowing researchers to focus resources on the most promising molecules.

Computational Model/ApproachKey FeaturePurpose in Drug DiscoveryReported Accuracy/Correlation
LDA-based QSAR using TOMOCOMD-CARDD Uses bond-based quadratic indices as molecular descriptors.To discover novel, potent, and non-toxic lead trichomonacidal chemicals.Correctly classified 89.01% of chemicals in a test set. sciforum.net
Atom-based Quadratic Indices with LDA Represents molecular structures using stochastic and non-stochastic atom-based quadratic indices.To classify molecules regarding their antiprotozoal activity in virtual screening protocols.Models recognized at least 88.24% of trichomonacidal lead-like compounds. uclv.edu.cu
Atom-type Linear Indices Employs linear molecular fingerprints based on atomic properties like electronegativity.To generate predictive QSAR models for selecting new antitrichomonal drug candidates.The model was used for virtual screening to identify novel leads. uclv.edu.cu
Bond-based Bilinear Indices Uses 2-D bond-based molecular descriptors.To discover novel antitrichomonal agents through QSAR models and LDA.Models correctly classified up to 93.75% of chemicals in a test set. uba.ar

Strategic Framework for Continued Research and Development of this compound-Based Agents

The future of developing new agents based on the structural class of this compound hinges on a strategic, iterative, and data-driven framework. This strategy is designed to be more efficient than traditional methods, leveraging computational power to overcome existing challenges like antimicrobial resistance. sciforum.net

The proposed strategic framework includes the following key pillars:

Database Expansion and Refinement: Continuously expand the database of known active and inactive compounds. This includes incorporating new experimental data to improve the diversity and quality of the training sets used for computational modeling.

Iterative Model Improvement: Employ a cyclical process where the results of experimental testing of newly synthesized compounds are fed back into the computational models. uclv.edu.cu This feedback loop allows the algorithms to "learn" from both successes and failures, progressively enhancing their predictive accuracy for future screening efforts.

Targeted Synthesis and Validation: Focus synthetic chemistry efforts exclusively on a small number of highly promising candidates that are prioritized by the advanced computational models. This conserves resources and accelerates the timeline from initial concept to potential preclinical candidate. This approach represents a rational methodology for the fast-track discovery of new therapeutic alternatives. researchgate.net

By following this framework, the scientific community can leverage the knowledge gained from foundational molecules like this compound to systematically design and discover a new generation of more effective and safer antiprotozoal drugs.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.